![molecular formula C11H16ClNOS B1421899 {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol CAS No. 1248254-91-2](/img/structure/B1421899.png)
{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol
Overview
Description
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol” would include this piperidine ring, along with a chlorothiophene group and a methanol group.Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and crystal structure of compounds similar to "{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol". For instance, Girish et al. (2008) synthesized and characterized a compound using spectroscopic techniques and X-ray crystallography, revealing the chair conformation of the piperidine ring and a tetrahedral geometry around the sulfur atom, suggesting a methodology for synthesizing similar compounds (Girish et al., 2008).
Another study by Benakaprasad et al. (2007) focused on the synthesis, characterization, and crystal structure analysis of a compound demonstrating the distorted tetrahedron geometry around the sulfur atom, which could be relevant for understanding the structural aspects of "{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol" (Benakaprasad et al., 2007).
Molecular Structure and Properties
- Studies have also been conducted on the molecular structure and properties of related compounds. For example, Prasad et al. (2008) investigated the crystal structure of a related compound, highlighting the importance of inter and intramolecular hydrogen bonds, which could be a point of interest for studying "{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol" (Prasad et al., 2008).
Potential Pharmacological Applications
- While excluding direct information on drug use, dosage, and side effects, it's worth noting that research on compounds with similar structures has been conducted to explore their potential pharmacological applications. For instance, Deseure et al. (2002) studied the effects of related compounds on neuropathic pain, demonstrating the potential therapeutic applications of these chemical entities (Deseure et al., 2002).
properties
IUPAC Name |
[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNOS/c12-11-2-1-10(15-11)7-13-5-3-9(8-14)4-6-13/h1-2,9,14H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMHOLPWJSUNLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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